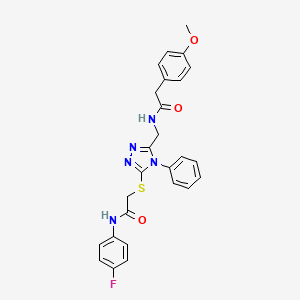

N-(4-fluorophenyl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

N-(4-fluorophenyl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a phenyl group at position 4 and a thioacetamide side chain at position 3. The compound features a 4-fluorophenyl group attached to the acetamide nitrogen and a 4-methoxyphenylacetamidomethyl moiety at position 5 of the triazole ring.

Properties

IUPAC Name |

N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN5O3S/c1-35-22-13-7-18(8-14-22)15-24(33)28-16-23-30-31-26(32(23)21-5-3-2-4-6-21)36-17-25(34)29-20-11-9-19(27)10-12-20/h2-14H,15-17H2,1H3,(H,28,33)(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYLIEFJPMGBCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity associated with this compound, synthesizing data from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazole ring and a sulfur-containing moiety. Its molecular formula is , with a molecular weight of approximately 393.45 g/mol. The presence of the triazole ring is significant as it is known for conferring various biological properties.

1. Anticancer Activity

1,2,4-Triazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that similar triazole compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole A | HCT-116 (Colon) | 6.2 |

| Triazole B | T47D (Breast) | 27.3 |

| N-(4-fluorophenyl)-2... | TBD | TBD |

The exact IC50 values for N-(4-fluorophenyl)-2... need to be determined through specific assays.

2. Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Research has demonstrated that derivatives similar to N-(4-fluorophenyl)-2... possess significant antibacterial and antifungal activities. For example, studies have reported that some triazoles exhibit comparable efficacy to traditional antibiotics against resistant strains.

3. Anti-inflammatory Effects

The anti-inflammatory potential of triazoles has been documented in various studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha, suggesting that N-(4-fluorophenyl)-2... might also modulate inflammatory responses.

The biological activity of N-(4-fluorophenyl)-2... can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Many triazole derivatives act as enzyme inhibitors, affecting pathways involved in cancer cell proliferation and inflammation.

- Receptor Modulation : Some studies suggest that these compounds may modulate receptor activity related to inflammation and immune responses.

Case Studies

Case Study 1: Anticancer Efficacy

A study examined the effects of a closely related triazole on human breast cancer cells (T47D). The compound demonstrated an IC50 value of 27.3 µM, indicating moderate potency against this cancer type.

Case Study 2: Antimicrobial Screening

In another investigation, various triazole derivatives were screened against Staphylococcus aureus and Candida albicans. Some compounds showed significant inhibition, leading to further exploration of their potential as therapeutic agents.

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound 7h : N-(2-Ethyl-6-methylphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Compound 7i : N-(2-Methoxyphenyl)-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Thioacetamide Side Chain Modifications

2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-fluorophenyl)acetamide

Enzyme Inhibition

Antimicrobial Activity

- Benzofuran-Triazole Hybrids : Analogous structures with bromobenzofuran moieties showed broad-spectrum antibacterial activity (MIC = 6.25–25 µg/mL) against Gram-positive pathogens .

Structural-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups (e.g., -F, -CF3): Enhance metabolic stability and target binding. For example, fluorophenyl groups in the target compound may improve blood-brain barrier penetration compared to non-fluorinated analogs .

- Bulkier Substituents (e.g., Piperidine-Sulfonyl) : Increase steric hindrance, reducing enzymatic inhibition efficacy (e.g., 7h vs. 7i) .

- Heteroaromatic Rings (e.g., Pyrazine, Benzofuran) : Improve solubility and π-stacking interactions, as seen in pyrazine-containing analogs .

Q & A

Q. What are the established synthetic routes for preparing N-(4-fluorophenyl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide?

Answer: The synthesis typically involves multi-step protocols:

Triazole Core Formation : Cyclization of thiosemicarbazides or thioureas under basic conditions (e.g., KOH in ethanol) to form the 1,2,4-triazole ring .

S-Alkylation : Reaction of the triazole-3-thione intermediate with halogenated acetamide derivatives (e.g., 2-chloro-N-substituted acetamides) in acetone or DMF using K₂CO₃ as a base .

Functionalization : Introduction of the 4-fluorophenyl and 4-methoxyphenylacetamido groups via nucleophilic substitution or coupling reactions.

Q. Key Optimization Parameters :

| Parameter | Conditions | Reference |

|---|---|---|

| Solvent | Acetone, DMF, or ethanol | |

| Base | K₂CO₃ or NaOH | |

| Reaction Temperature | 50°C (microwave-assisted) or reflux |

Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Answer:

- ¹H/¹³C NMR :

- IR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and S-H absence (if alkylated) .

- Mass Spectrometry : HRMS (Q-TOF) validates the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in bioactivity data (e.g., variable IC₅₀ values across assays)?

Answer: Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:

Orthogonal Assays : Validate enzyme inhibition (e.g., acetylcholinesterase) using both Ellman’s method and radiometric assays .

Solubility Checks : Use dynamic light scattering (DLS) to detect aggregation in buffer solutions .

Structural Confirmation : Re-analyze post-assay samples via LC-MS to rule out degradation .

Statistical Modeling : Apply Design of Experiments (DoE) to identify critical variables (e.g., pH, temperature) impacting activity .

Q. How can molecular docking studies guide the optimization of this compound for target binding (e.g., acetylcholinesterase)?

Answer:

Target Preparation : Use crystallographic data (PDB: 4EY7) to model the active site .

Docking Software : Tools like AutoDock Vina or Schrödinger Suite can predict binding poses. Key interactions to prioritize:

- Hydrogen bonding between the triazole sulfur and catalytic serine residues.

- π-π stacking of the 4-phenyl group with aromatic residues (e.g., Trp286) .

Free Energy Calculations : MM-GBSA scoring refines affinity predictions .

Validation : Compare docking results with mutagenesis or SAR studies .

Q. What methodologies are recommended for analyzing the stability of this compound under physiological conditions?

Answer:

pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC at 0, 6, 12, and 24 hours .

Thermal Stability : Use TGA/DSC to assess decomposition temperatures (>200°C indicates thermal robustness) .

Light Sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and track photodegradation products via LC-MS .

Q. How can researchers address low yield in the S-alkylation step during synthesis?

Answer: Low yields may result from steric hindrance or competing side reactions. Solutions include:

Microwave Assistance : Reduce reaction time (e.g., 30 min at 100°C) to minimize decomposition .

Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity .

Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .

Data Interpretation & Advanced Design

Q. What statistical approaches are suitable for optimizing reaction conditions (e.g., DoE)?

Answer:

Design of Experiments (DoE) : Use a fractional factorial design to screen variables (temperature, solvent, catalyst) and identify interactions .

Response Surface Methodology (RSM) : Model non-linear relationships (e.g., quadratic effects of temperature on yield) .

Machine Learning : Train algorithms on historical data to predict optimal conditions for novel derivatives .

Q. How can in vitro and in silico data be integrated to prioritize derivatives for in vivo testing?

Answer:

QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity to filter candidates .

ADMET Prediction : Use tools like SwissADME to assess permeability, cytochrome inhibition, and hepatotoxicity .

Hierarchical Clustering : Group derivatives by similarity in docking scores and toxicity profiles to select lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.